molecular formula C22H17ClN2O2 B6517319 1-[(3-chlorophenyl)methyl]-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 899782-62-8

1-[(3-chlorophenyl)methyl]-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No. B6517319
CAS RN: 899782-62-8
M. Wt: 376.8 g/mol
InChI Key: LFEAIKQIPIXIKS-UHFFFAOYSA-N
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Description

The compound “1-[(3-chlorophenyl)methyl]-3-(4-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione” belongs to the class of quinazolines, which are bicyclic compounds consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring. The presence of chlorophenyl and methylphenyl groups suggests that this compound may have unique physical and chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazoline core, with a chlorophenyl group attached at one position and a methylphenyl group at another. The exact structure would need to be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility in various solvents, melting point, boiling point, and stability under different conditions .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many quinazoline derivatives have been studied for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-(4-methylphenyl)quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O2/c1-15-9-11-18(12-10-15)25-21(26)19-7-2-3-8-20(19)24(22(25)27)14-16-5-4-6-17(23)13-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEAIKQIPIXIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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